5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a carboxylic acid group at the third position of the pyrrole ring, along with two methyl groups at the first and second positions, and a 2,2-dimethylpropyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,2-dimethylpropylamine and 1,2-dimethyl-1H-pyrrole-3-carboxylic acid chloride, the reaction can be carried out in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the 2,2-dimethylpropyl group, resulting in different chemical and biological properties.
5-Propyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid: Contains a propyl group instead of the 2,2-dimethylpropyl group, affecting its steric and electronic characteristics.
Uniqueness
The presence of the 2,2-dimethylpropyl group in 5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
2091003-47-1 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.3 |
Purity |
95 |
Origin of Product |
United States |
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